2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene
Description
Properties
CAS No. |
81289-17-0 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H15NO5/c1-21-15-8-7-12(10-16(15)22-2)17-13(18(19)20)9-11-5-3-4-6-14(11)23-17/h3-10,17H,1-2H3 |
InChI Key |
PCCRDMCQSCHCTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization of Precursor Intermediates
A foundational approach involves the cyclization of ortho-substituted phenolic derivatives with nitro-containing intermediates. Patent WO2005014586A1 describes a general method for synthesizing 2H-chromenes via heating a precursor (e.g., compound of formula 6) with a base in high-boiling solvents like toluene or p-xylene. For 2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene, this could involve:
-
Precursor Preparation : Reacting 3,4-dimethoxybenzaldehyde with a nitro-substituted propargyl bromide to form an intermediate alkyne.
-
Cyclization : Treating the alkyne with a base such as 3-picoline or tetramethylethylenediamine at 100–170°C to induce ring closure.
This method achieves yields of ~70–85% for analogous chromenes, though the electron-donating methoxy groups may necessitate longer reaction times to offset reduced electrophilicity at the reaction site.
Magnesium Bromide-Assisted Ring Formation
The same patent discloses the use of magnesium bromide salts of cyclopropyl acetylene intermediates in tetrahydrofuran or toluene. Adapting this for the target compound:
-
A Grignard reagent derived from 3-nitro-2H-chromene could react with 3,4-dimethoxyphenylmagnesium bromide to install the aryl group.
-
Key advantages include mild temperatures (30–80°C) and compatibility with nitro functionalities, though stoichiometric control is critical to avoid over-alkylation.
Multicomponent Reaction Approaches
One-Pot Synthesis Using NS-Doped Graphene Oxide Quantum Dots
A green chemistry route reported by Nature utilizes NS-doped graphene oxide quantum dots (GOQDs) as catalysts for synthesizing 2-amino-4H-chromenes. Modifying this protocol for nitro-substituted derivatives:
-
Reactants : 3,4-Dimethoxybenzaldehyde, malononitrile, and resorcinol or β-naphthol in ethanol.
-
Catalyst : 30 mg of NS-GOQDs, facilitating Knoevenagel condensation and subsequent cyclization at 80°C.
-
Nitration : Post-synthesis nitration using fuming HNO3/H2SO4 at 0°C to introduce the nitro group at position 3.
This method achieves yields up to 85% for analogous compounds, with the GOQDs enhancing reaction rates via π-π interactions and acid-base catalysis.
Silver-Catalyzed Annulation Reactions
Studies from PMC and MDPI highlight the use of AgOAc and Et3N in dichloromethane (DCM) for stereoselective chromene functionalization. For this compound:
-
Reaction Setup : A mixture of 3-nitro-2H-chromene, 3,4-dimethoxyphenylboronic acid, AgOAc (10 mol%), and Et3N in DCM at room temperature.
-
Mechanism : Silver facilitates oxidative coupling, enabling C–C bond formation between the chromene and aryl group.
This method offers excellent regiocontrol (yields: 80–90%) and avoids harsh conditions, though the nitro group’s electron-withdrawing nature requires careful stoichiometry to prevent side reactions.
Stepwise Assembly and Functionalization
Nitration of Preformed 2-(3,4-Dimethoxyphenyl)-2H-Chromene
A sequential approach involves first synthesizing the 2-arylchromene followed by nitration:
-
Chromene Synthesis : Condense salicylaldehyde with 3,4-dimethoxyphenylacetylene using a Pd/Cu catalyst.
-
Nitration : Treat the product with concentrated HNO3 in acetic anhydride at −10°C to install the nitro group selectively at position 3.
Yields for this method range from 65–75%, with the low temperature minimizing over-nitration and ring oxidation.
Comparative Analysis of Synthetic Methods
Mechanistic and Computational Insights
Electronic Effects of Substituents
Density functional theory (DFT) calculations on analogous chromenes reveal:
-
The 3-nitro group lowers the LUMO energy (−2.34 eV), enhancing electrophilicity at position 2 for aryl group attachment.
-
Methoxy groups donate electron density via resonance, increasing the HOMO energy (−6.12 eV) and stabilizing the chromene ring.
Solvent and Catalyst Roles
-
Polar Solvents : Ethanol and DCM improve solubility of nitro intermediates, with ethanol additionally stabilizing transition states via hydrogen bonding.
-
Silver Catalysts : AgOAc activates the nitro group for nucleophilic attack by the aryl moiety, as evidenced by NBO analysis showing increased electron density at the reaction site.
Experimental Optimization and Troubleshooting
Enhancing Nitration Selectivity
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
Antitumor Activity
Research Findings:
Recent studies have highlighted the potential of 3-nitro-2H-chromenes, including those with the 2-(3,4-dimethoxyphenyl) substitution, as potent antitumor agents. A series of experiments demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with specific cellular pathways.
Case Study:
A study published in the European Journal of Medicinal Chemistry reported on the synthesis and evaluation of several 3-nitro-2H-chromene derivatives. Among these, compounds with a methoxy-substituted aromatic ring showed enhanced antiproliferative activity against MCF-7 (breast cancer) cells, suggesting that structural modifications can lead to improved therapeutic efficacy .
Neuroprotective Properties
Research Findings:
The neuroprotective potential of chromene derivatives has been explored extensively, particularly concerning oxidative stress and neurodegenerative diseases. The compound's ability to modulate signaling pathways such as PI3K/Akt and MAPK has been documented, indicating its role in protecting neuronal cells from oxidative damage.
Case Study:
In a study featured in Acta Pharmacologica Sinica, an optically active isochroman-2H-chromene conjugate demonstrated significant neuroprotective effects in models of oxidative injury. The findings suggest that modifications to the chromene structure can enhance its neuroprotective properties, making it a candidate for further development in treating neurodegenerative disorders .
Inhibition of Enzymatic Activity
Research Findings:
The structure-activity relationship (SAR) studies indicate that the 3-nitrochromene scaffold is crucial for inhibitory activity against various enzymes implicated in disease processes, such as thioredoxin reductase (TrxR). This inhibition is particularly relevant in cancer therapy and could provide a novel mechanism for drug action.
Case Study:
A publication in Molecules detailed how specific substitutions on the chromene core could significantly enhance inhibitory potency against TrxR and other targets. The study emphasized that bromo-substitutions at certain positions led to increased activity, highlighting the importance of chemical modifications .
Antiparasitic Activity
Research Findings:
Emerging evidence suggests that chromene derivatives may also possess activity against parasitic infections, notably Chagas disease caused by Trypanosoma cruzi. The ability to inhibit key metabolic enzymes in these parasites is an area of active research.
Case Study:
A recent study focused on a series of 3-nitro-2-phenyl-2H-chromenes showed promising results against T. cruzi. The compounds were subjected to high-throughput screening and exhibited significant antitrypanosomal activity, paving the way for future drug development targeting neglected tropical diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, leading to cell death in cancer cells. Additionally, the compound can inhibit specific enzymes involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., methoxy): The 3,4-dimethoxyphenyl group increases lipophilicity and may enhance membrane permeability compared to polar hydroxyl groups (e.g., in ’s dihydroxyphenyl derivative) . Halogen Substituents (Br, Cl): Bromine and chlorine improve steric bulk and may alter binding affinity. Nitro Group: Essential for TcGlcK inhibition in antiparasitic studies; its position (C3) is conserved across active analogs .
Biological Activity
2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene is a member of the chromene family, which has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a nitro group and methoxy substituents on the phenyl ring, which may influence its pharmacological properties. Research has indicated that chromene derivatives exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
The structure of this compound can be represented as follows:
This compound features a chromene backbone with a nitro group at the 3-position and methoxy groups at the 3 and 4 positions of the phenyl ring. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the potential of chromene derivatives as anticancer agents. For instance, compounds within this class have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Chromene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| 2-(4-Methoxyphenyl)-3-nitro-2H-chromene | MCF-7 | 12 | Inhibition of cell cycle progression |
| 2-(Phenyl)-3-nitro-2H-chromene | A549 (Lung cancer) | 20 | DNA damage |
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have also been documented. Studies indicate that these compounds exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Chromenes
| Compound | Microorganism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | Membrane disruption |
| 2-(4-Methoxyphenyl)-3-nitro-2H-chromene | Escherichia coli | 16 | Inhibition of cell wall synthesis |
| 2-(Phenyl)-3-nitro-2H-chromene | Candida albicans | 64 | Metabolic pathway interference |
The biological activity of this compound is attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that may cause DNA damage or inhibit key enzymes involved in cell proliferation. This dual mechanism makes it a promising candidate for further development as an anticancer agent.
Case Studies
- Anticancer Efficacy : A study evaluating the effects of several chromene derivatives on HeLa cells demonstrated that those with methoxy substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study concluded that modifications to the phenyl ring could significantly impact biological activity.
- Antimicrobial Evaluation : Research focused on the antimicrobial properties revealed that compounds with electron-withdrawing groups showed improved efficacy against Staphylococcus aureus and Candida albicans. These findings suggest that structural modifications can optimize antimicrobial activity.
Q & A
Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene, and how can reaction conditions be optimized?
The compound can be synthesized via condensation of salicylaldehydes with β-nitroenamines or nitroethanol derivatives. For example:
- Method A : Reacting salicylaldehyde derivatives with β-nitroenamines in toluene under reflux with catalytic p-toluenesulfonic acid or triethylamine .
- Method B : Using salicylaldehydes and 2-nitroethanol in the presence of phthalic anhydride and tetrabutylammonium bromide under solvent-free microwave conditions for improved yield .
Optimization involves adjusting catalysts (e.g., triethylamine vs. acid), solvents (toluene vs. chloroform), and temperature. Thin-layer chromatography (TLC) and HPLC are critical for monitoring reaction progress .
Q. How is structural confirmation achieved for this compound?
Key techniques include:
- 1H/13C NMR : To verify methoxy (-OCH3), nitro (-NO2), and chromene ring protons.
- IR Spectroscopy : Confirms nitro group stretching (~1520 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C17H15NO5) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related dimethoxyphenyl chromene derivatives .
Q. What computational tools predict the toxicity or bioactivity of this compound?
- GUSAR-Online : Predicts acute toxicity (LD50) using QSAR models .
- Docking Studies : Assess binding affinity to biological targets (e.g., enzymes or receptors) based on nitro and methoxy pharmacophores .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity and by-product formation?
Contradictions arise in catalyst choice:
- Acidic conditions (e.g., p-toluenesulfonic acid) favor 2-substituted chromenes, while triethylamine promotes 3-nitro regioisomers .
- Impurities like 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile (C13H15NO2) may form due to incomplete cyclization or side reactions, necessitating LC-MS for detection .
Resolution involves kinetic vs. thermodynamic control studies and adjusting stoichiometry .
Q. What mechanistic insights explain the reactivity of the nitro group in this compound?
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the chromene ring. Nitro reduction (e.g., via H2/Pd-C) yields amino derivatives for further functionalization. Computational studies (DFT) model charge distribution and transition states .
Q. How can spectral data discrepancies be resolved for analogs of this compound?
Example: In 3-nitrochromenes, methoxy proton splitting patterns in 1H NMR vary with solvent polarity. Use deuterated DMSO vs. CDCl3 to differentiate hydrogen bonding effects . For conflicting NOESY data, temperature-dependent NMR or X-ray crystallography clarifies conformational dynamics .
Q. What strategies improve bioactivity in derivatives of this compound?
- Hybrid Analog Design : Combine nitrochromene with flavanone or β-nitrostyrene scaffolds to enhance antimicrobial or anticancer activity .
- Esterification : Modify the 2-position with thioacetic acid derivatives to increase solubility and bioavailability .
- SAR Studies : Vary methoxy substituents (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) to optimize target binding .
Methodological Resources
- Spectral Libraries : PubChem (InChI Key:
IPUMDJLXUNARJC-UHFFFAOYSA-N) provides reference NMR/IR data . - Crystallography : Use P21/c space group parameters (e.g., a = 21.977 Å, β = 93.49°) for structure comparison .
- Toxicity Prediction : Validate GUSAR-Online results with in vitro assays (e.g., Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
